molecular formula C16H18FN3O3S B3001931 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine CAS No. 869075-57-0

1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine

Cat. No. B3001931
M. Wt: 351.4
InChI Key: DBBPRENTQXUXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine is a compound that appears to be related to guanidino compounds, which are known for their various biological activities and applications in chemical synthesis. The structure of the compound suggests the presence of a guanidine functional group, a fluorophenyl group, and a methoxyphenyl group. This indicates potential reactivity and interaction with various biological systems or use in chemical synthesis.

Synthesis Analysis

The synthesis of guanidinium-functionalized compounds can be achieved through an activated fluorophenyl-amine reaction, as demonstrated in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes . This method provides precise control over the cation functionality and avoids harmful side reactions. It also allows for the direct incorporation of guanidinium into stable phenyl rings, which could be relevant for the synthesis of 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine.

Molecular Structure Analysis

The molecular structure of guanidino compounds is critical for their function and reactivity. The presence of a fluorophenyl group in the compound suggests that it could participate in reactions typical of aromatic fluorine compounds, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the fluorine atom. The guanidine functional group is known for its basicity and ability to form multiple hydrogen bonds, which could influence the compound's interaction with biological molecules or its behavior in chemical reactions .

Chemical Reactions Analysis

Guanidino compounds can be derivatized to form fluorophors, as described in the fluorometric determination of guanidino compounds . This involves a condensation reaction with a fluorogenic reagent in an alkaline solution. Such reactions are important for the detection and analysis of guanidino compounds in various samples, including biological fluids. The specific chemical reactions of 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine would depend on its exact structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidino compounds can be analyzed using techniques such as reversed-phase ion-pair high-performance liquid chromatography (HPLC) . This method allows for the separation and quantification of guanidino compounds, which can be useful in understanding their behavior in biological systems or in reaction mixtures. The fluorophenyl group's influence on the compound's properties, such as its hydrophobicity and electronic characteristics, would be an important aspect of such an analysis.

Future Directions

The future directions for this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and evaluating its efficacy and safety in preclinical and clinical trials . If it’s intended to be used for other purposes, future research could focus on optimizing its properties for those specific applications .

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-23-15-5-3-2-4-12(15)10-11-19-16(18)20-24(21,22)14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBPRENTQXUXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine

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